3-(2-Fluoroethoxy)benzyl chloride
Description
3-(2-Fluoroethoxy)benzyl chloride is a halogenated aromatic compound featuring a benzyl chloride core substituted with a 2-fluoroethoxy group at the meta position. This structural motif combines the reactivity of the benzyl chloride group (–CH₂Cl) with the electronic effects of the fluorine atom, making it valuable in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor in radiotracer development, such as the ascorbate-based ligand [18F]KS1, which is used to image reactive oxygen species (ROS) in tumors . The compound’s synthesis typically involves nucleophilic substitution or alkylation reactions under basic conditions, with yields around 23% in multi-step processes .
Properties
CAS No. |
93613-04-8 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2 |
InChI Key |
PUMQHUWHGBQCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-(2-Fluoroethoxy)benzyl chloride with structurally related benzyl and benzoyl chloride derivatives:
Key Observations :
- Fluorine’s electron-withdrawing effect may reduce the benzyl chloride’s hydrolysis rate compared to non-fluorinated analogs, though this requires experimental validation.
Reactivity and Stability
- This compound: Likely decomposes in moist environments due to the hydrolytic lability of the –CH₂Cl group, similar to benzyl chloride .
- Benzyl chloride: Highly reactive with water, producing HCl and benzyl alcohol. Classified as corrosive and a suspected human carcinogen (ACGIH A2) .
- Chloroethoxy analogs : The 2-chloroethoxy substituent may increase electrophilicity at the benzyl position, enhancing reactivity in SN2 reactions compared to the fluoro derivative.
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